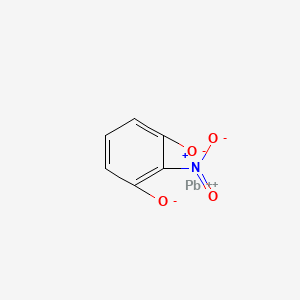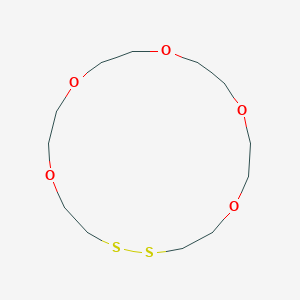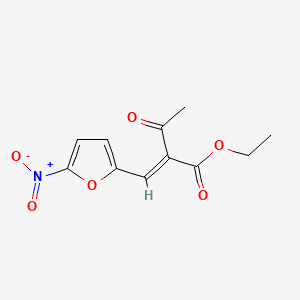
alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 2-acetylfuran to produce 5-nitro-2-acetylfuran, which is then subjected to a Knoevenagel condensation with ethyl acetoacetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow, gas-phase catalytic processes. These methods are advantageous due to their efficiency and scalability. For instance, the cross-ketonization of reactants derived from renewable sources, such as furfural and acetic acid, can be utilized to produce furan derivatives on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. Additionally, the furan ring structure allows for interactions with enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic acid ethyl ester: Similar in structure but lacks the nitro and acetyl groups.
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
2-Acetylfuran: A precursor in the synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and acetyl groups allows for a wide range of chemical modifications and applications, setting it apart from other furan derivatives .
Propiedades
Número CAS |
20207-84-5 |
|---|---|
Fórmula molecular |
C11H11NO6 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C11H11NO6/c1-3-17-11(14)9(7(2)13)6-8-4-5-10(18-8)12(15)16/h4-6H,3H2,1-2H3/b9-6+ |
Clave InChI |
QTLBKSGZCHZBHO-RMKNXTFCSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



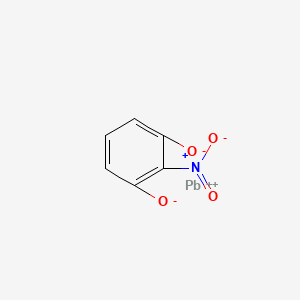
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
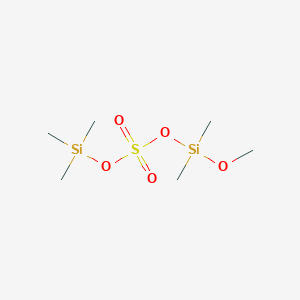
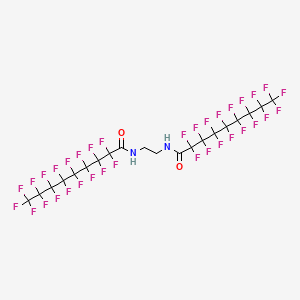
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
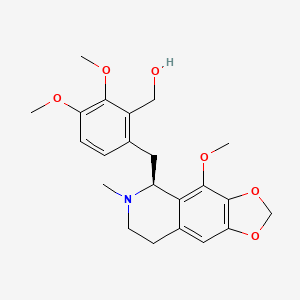
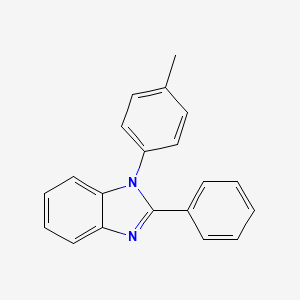
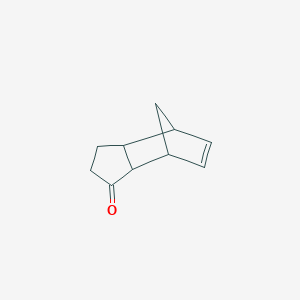
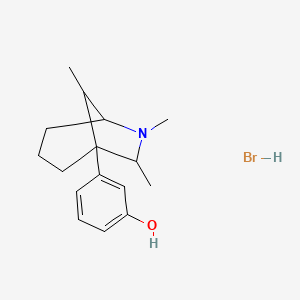

![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
